Ethyl isocyanoacetate
Description
Historical Context and Significance of Isocyanides
Isocyanides, isomers of cyanides, were first synthesized in 1859, but their unique reactivity was not widely explored for several decades. tandfonline.com The discovery of the Passerini reaction in the 1920s, which involves the reaction of an isocyanide, a carboxylic acid, and a carbonyl compound, marked a turning point in isocyanide chemistry. tandfonline.com This was later expanded upon by Ugi, leading to the development of the highly versatile Ugi four-component reaction. tandfonline.comrsc.org
The distinct electronic nature of the isocyanide functional group, possessing both nucleophilic and electrophilic character at the carbon atom, allows for a diverse range of chemical transformations. tandfonline.comrsc.org This dual reactivity has been instrumental in the development of numerous multicomponent reactions, which are highly efficient processes that combine three or more reactants in a single step to form a complex product. mdpi.com The electron-withdrawing properties of the isocyanide group also increase the acidity of the α-protons, facilitating the formation of nucleophilic centers. tandfonline.com
Ethyl Isocyanoacetate as a Key Building Block and Glycine (B1666218) Equivalent
This compound stands out among isocyanides as a particularly valuable building block in organic synthesis. thieme-connect.com It is widely recognized as a "glycine equivalent," meaning it can be used to introduce the core structure of the amino acid glycine into a molecule. thieme-connect.comthieme-connect.comresearchgate.net The isocyano group can be hydrolyzed to an amino group, and the ester can be hydrolyzed to a carboxylic acid, effectively generating a glycine unit. nih.govacs.org This strategy is frequently employed in the synthesis of α,α-disubstituted amino acids, which are important components of many biologically active molecules. thieme-connect.comnih.govacs.org
The utility of this compound extends beyond its role as a glycine equivalent. Its α-methylene protons are readily removed due to the electron-withdrawing nature of both the isocyano and ester groups, creating a potent nucleophile. tandfonline.comthieme-connect.com This nucleophilic character allows it to participate in a variety of carbon-carbon bond-forming reactions, including alkylations and additions to electrophiles. thieme-connect.comnih.govacs.org
Furthermore, this compound is a key component in numerous multicomponent reactions, such as the Passerini and Ugi reactions, leading to the synthesis of diverse and complex molecular scaffolds. csic.esbeilstein-journals.orgnih.gov These reactions are highly atom-economical and allow for the rapid generation of molecular diversity, which is crucial in drug discovery and materials science. mdpi.commdpi.com For instance, it has been used in the synthesis of heterocyclic compounds like 1,2,4-triazoles, pyrrolo[1,2-c]pyrimidines, and oxazoles. nih.govacs.orgworktribe.com
Evolution of Synthetic Methodologies for this compound
The synthesis of this compound has evolved to improve efficiency, safety, and scalability. A common and traditional method involves the dehydration of N-formylglycine ethyl ester. orgsyn.org
Classical Dehydration Methods:
One of the earliest and most widely used methods for this dehydration is the reaction of N-formylglycine ethyl ester with phosphoryl chloride (POCl₃) in the presence of a base like triethylamine (B128534). thieme-connect.comorgsyn.org Another established method utilizes phosgene (B1210022) or its safer liquid equivalent, trichloromethyl chloroformate ("diphosgene"), as the dehydrating agent. orgsyn.orgumich.edu
| Dehydrating Agent | Precursor | Key Features |
| Phosphoryl Chloride (POCl₃) | N-Formylglycine ethyl ester | A common and effective method. thieme-connect.comorgsyn.org |
| Phosgene / Diphosgene | N-Formylglycine ethyl ester | Diphosgene is a safer alternative to gaseous phosgene. orgsyn.orgumich.edu |
| Triphosgene (B27547) | N-Formylglycine | A solid, crystalline alternative to phosgene. nih.govworktribe.comrsc.org |
Modern and Greener Approaches:
In recent years, there has been a push towards developing more environmentally friendly and efficient synthetic routes. One such advancement is the use of flow chemistry. nih.govworktribe.comrsc.org A telescoped continuous flow process has been developed for the synthesis of this compound from N-formylglycine using triphosgene as the dehydrating agent. nih.govworktribe.comrsc.org This in-situ generation of this compound allows for its immediate use in subsequent reactions, such as the synthesis of heterocyclic compounds, without the need for isolation of the potentially volatile and odorous isocyanide. nih.govworktribe.comrsc.org
Mechanochemical methods, which involve reactions in the solid state with mechanical energy, have also been explored as a greener alternative for isocyanide synthesis in general, offering the potential for solvent-free or reduced-solvent conditions. beilstein-journals.org
The synthesis of the precursor, N-formylglycine ethyl ester, has also seen improvements. A high-yielding and environmentally friendly method involves the reaction of glycine ethyl ester hydrochloride with ammonium (B1175870) formate (B1220265). thieme-connect.comsmolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-isocyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-8-5(7)4-6-2/h3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULFENIJDPZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20184078 | |
| Record name | Ethyl isocyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20184078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2999-46-4 | |
| Record name | Ethyl isocyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2999-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl isocyanoacetate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl isocyanoacetate | |
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| Record name | Ethyl isocyanoacetate | |
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Advanced Synthetic Methodologies for Ethyl Isocyanoacetate
Traditional Synthetic Routes and Their Limitations
Conventional methods for synthesizing ethyl isocyanoacetate have been well-established for decades. However, these routes are often hampered by significant limitations, including the use of toxic materials, harsh reaction conditions, and challenges related to product stability and purification.
Synthesis from N-Formylglycine
A primary traditional route involves the dehydration of N-formylglycine ethyl ester (ethyl N-formylglycinate). thieme-connect.comrsc.org This transformation is typically accomplished using potent dehydrating agents. One common method involves treating N-formylglycine ethyl ester with phosphoryl chloride (POCl₃) in the presence of a base like triethylamine (B128534) at low temperatures. thieme-connect.com Another approach utilizes phosgene (B1210022) or its safer solid surrogate, triphosgene (B27547), to effect the dehydration. researchgate.netrsc.org
While effective, these methods suffer from major drawbacks. Phosgene is an extremely toxic gas, and even the solid triphosgene requires careful handling. google.comgoogle.com The reactions often generate corrosive byproducts such as hydrochloric acid, which necessitates the use of acid scavengers and careful workup procedures. rsc.org The pungent odor and instability of the final this compound product further complicate its isolation and storage. rsc.org
Reactions Involving Glycine (B1666218) Derivatives
This compound can also be prepared from other glycine derivatives. A common starting material is glycine ethyl ester hydrochloride. thieme-connect.com The synthesis is a two-step process: first, the glycine ester is N-formylated, typically by refluxing with methyl formate (B1220265) and triethylamine, to produce N-formylglycine ethyl ester. thieme-connect.com This intermediate is then dehydrated in a subsequent step as described above. thieme-connect.com
Alternative methods have been developed to circumvent the direct use of highly toxic dehydrating agents on the N-formyl derivative. For instance, this compound can be synthesized from the reaction of N-trimethylsilylglycine ethyl ester with phosgene or from glycine ethyl ester hydrochloride using bis(trichloromethyl)carbonate (triphosgene). nih.govorgsyn.orgorgsyn.org While these routes offer variations, they often still depend on phosgene or its derivatives, retaining the inherent hazards associated with these reagents. google.comnih.govorgsyn.org
| Starting Material | Reagents | Key Features | Limitations |
| N-Formylglycine Ethyl Ester | POCl₃, Triethylamine | Standard dehydration reaction. thieme-connect.com | Use of corrosive POCl₃. |
| N-Formylglycine Ethyl Ester | Triphosgene, Base | Uses a solid phosgene equivalent. researchgate.net | Triphosgene is still hazardous. researchgate.net |
| Glycine Ethyl Ester HCl | 1. Methyl formate, Et₃N 2. POCl₃, Et₃N | Two-step process starting from a common glycine derivative. thieme-connect.com | Involves multiple steps and hazardous reagents. thieme-connect.com |
| N-Tosylglycine Ethyl Ester | Phosgene | Alternative glycine derivative. nih.govorgsyn.org | Requires highly toxic phosgene gas. nih.govorgsyn.org |
Curtius Rearrangement from Ethyl Hydrogen Malonate
An entirely different approach to a related isocyanate, ethyl 2-isocyanatoacetate, involves the Curtius rearrangement. nih.govorgsyn.orgorgsyn.orgwikipedia.org This reaction starts with ethyl hydrogen malonate and employs diphenylphosphoryl azide (B81097) (DPPA) as a key reagent. nih.govorgsyn.org The reaction proceeds through an acyl azide intermediate, which upon heating, rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.org The resulting isocyanate can then be used in subsequent reactions.
The primary limitation of this route is that it produces ethyl 2-isocyanatoacetate (N=C=O functionality), not this compound (N≡C functionality). orgsyn.org Although isocyanates are themselves valuable synthetic intermediates, this method is not a direct route to the target isocyanide. orgsyn.orgrsc.org The Curtius rearrangement itself can be hazardous due to the thermal decomposition of potentially explosive azide intermediates.
Modern and Sustainable Synthesis Approaches
In response to the limitations of traditional methods, significant research has focused on developing safer, more efficient, and environmentally benign protocols. These modern approaches often leverage technologies like flow chemistry and explore catalyst-free conditions to improve the synthesis of this compound.
Flow Chemistry Protocols for In Situ Generation
Flow chemistry has emerged as a powerful technology for handling hazardous reagents and unstable intermediates safely. researchgate.netresearchgate.net A notable advancement is the development of a continuous flow process for the synthesis of this compound from N-formylglycine and triphosgene. nih.govrsc.orgworktribe.com
In this setup, solutions of N-formylglycine (with a base like DIPEA) and triphosgene are pumped through separate channels, mixed at a T-piece, and then passed through a heated coil reactor. researchgate.netrsc.org The reaction to form this compound occurs rapidly within the reactor; for example, a near-quantitative yield can be achieved at room temperature with a residence time of just 20 minutes. rsc.org
The key advantages of this flow protocol are:
Safety : The hazardous isocyanide is generated and consumed in situ, minimizing operator exposure and eliminating the need for isolation and storage of the unstable product. rsc.orgresearchgate.net
Efficiency : The process is rapid and highly efficient, offering excellent yields. rsc.org
Telescoped Synthesis : The stream of freshly prepared this compound can be directly combined with other reagents in a "telescoped" sequence to synthesize more complex molecules, such as 1,2,4-triazoles and pyrrolo[1,2-c]pyrimidines, without intermediate workup steps. rsc.orgrsc.orgnih.gov
| Parameter | Flow Synthesis Conditions rsc.org |
| Starting Material | N-formyl glycine ethyl ester (1 M) |
| Dehydrating Agent | Triphosgene (0.165 M) |
| Base | DIPEA (2 equiv.), DMAP (0.3 equiv.) |
| Solvent | Dichloromethane (DCM) |
| Reactor | Coil reactors (10 mL + 5 mL) |
| Temperature | Ambient |
| Residence Time | 15 minutes |
| Result | In situ generation of this compound for telescoped reactions. |
Green Chemistry Principles in this compound Production
The production of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. labdepotinc.comjetir.org Key principles of green chemistry, such as atom economy, the use of renewable feedstocks, and the selection of safer solvents, are being applied to develop more sustainable and environmentally benign synthetic routes. labdepotinc.comjetir.org
One of the primary goals of green chemistry is to maximize atom economy , ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org In the context of this compound synthesis, this involves moving away from traditional methods that may generate significant waste. For instance, reactions with high atom economy are inherently more efficient and produce fewer byproducts. organic-chemistry.orgthieme-connect.com Research has focused on developing catalytic processes that facilitate the direct conversion of starting materials to this compound with minimal waste. nih.govrsc.org For example, a three-component reaction involving isocyanides, aliphatic amines, and elemental sulfur to produce thioureas has been shown to proceed with complete atom economy. organic-chemistry.org While not a direct synthesis of this compound, this demonstrates the potential of atom-economical reactions involving isocyanides. organic-chemistry.org
The use of renewable feedstocks is another cornerstone of green chemistry, aiming to shift from depletable petrochemical resources to sustainable biological sources. labdepotinc.commdpi.com While the direct synthesis of this compound from renewable sources is still an emerging area, broader research into creating isocyanates and isocyanides from bio-based materials is paving the way. researchgate.netresearchgate.net For example, research has explored the synthesis of isocyanides from renewable feedstocks like oleyl amine, 1,10-diaminodecane, and 1,12-diaminododecane. core.ac.uk The development of polyols from sources like oleic and undecylenic acids for polyurethane production also highlights the trend towards using renewable starting materials in related chemical industries. mdpi.com The "SusIsocyanide" project, for instance, aims to develop a sustainable synthesis of isocyanides by combining biobased feedstocks with visible light and flow chemistry. gotriple.eu
The choice of solvents and reaction conditions significantly impacts the environmental footprint of a chemical process. jetir.orgdokumen.pub Green chemistry advocates for the use of safer, non-toxic, and recyclable solvents. jetir.orgdokumen.pub In the synthesis of this compound and its derivatives, researchers are exploring alternatives to hazardous solvents like dichloromethane. nih.govorgsyn.org For instance, the use of deep eutectic solvents, such as a mixture of potassium carbonate and glycerol, has been reported as a green and environmentally friendly medium for the synthesis of pyrazole (B372694) derivatives from precursors including ethyl cyanoacetate (B8463686). frontiersin.org Furthermore, flow chemistry techniques are being employed to improve safety and efficiency. researchgate.net Continuous flow systems allow for the in situ generation and use of potentially hazardous reagents like isocyanides, minimizing risks associated with their handling and storage. researchgate.netnih.govrsc.org These systems also offer better control over reaction parameters, often leading to higher yields and purity. researchgate.net For example, a telescoped continuous flow process has been developed for the synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines, where this compound is generated in situ from N-formylglycine and triphosgene. nih.govrsc.org
Table 1: Application of Green Chemistry Principles in Isocyanide/Isocyanate Synthesis
| Green Chemistry Principle | Application in this compound & Related Syntheses | Research Findings & Examples |
|---|---|---|
| Atom Economy | Development of reactions that maximize the incorporation of reactant atoms into the final product. | Tandem reactions and organocatalytic processes are designed to be atom-economic. nih.gov A three-component reaction for thiourea (B124793) synthesis using isocyanides achieves 100% atom economy. organic-chemistry.org |
| Use of Renewable Feedstocks | Shifting from petrochemical starting materials to bio-based resources. | Research into using fatty acids and other biomass-derived materials to produce isocyanates and their precursors. researchgate.netresearchgate.net The "SusIsocyanide" project focuses on using biobased feedstocks for isocyanide synthesis. gotriple.eu |
| Safer Solvents & Auxiliaries | Replacing hazardous solvents with environmentally benign alternatives. | Use of deep eutectic solvents like K2CO3/glycerol in related heterocyclic syntheses. frontiersin.org Exploration of solvent-free reaction conditions. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Flow chemistry systems can offer better heat management, potentially reducing energy inputs. Many modern synthetic methods aim for mild reaction conditions. rsc.org |
| Catalysis | Utilizing catalytic reagents over stoichiometric ones to minimize waste. | Copper-catalyzed synthesis of oxazoles from this compound. rsc.org Organocatalysis used in the synthesis of pyrrolizidines from this compound. nih.gov |
| Inherently Safer Chemistry | Designing processes to minimize the potential for chemical accidents. | In situ generation of this compound in continuous flow systems to avoid isolation and handling of the potentially hazardous intermediate. researchgate.netnih.govrsc.org |
Comprehensive Reaction Mechanisms and Reactivity
Mechanistic Studies of Isocyanoacetate Reactions
The reactivity of ethyl isocyanoacetate is governed by the electrophilic carbon of the isocyanide and the nucleophilic character of the deprotonated α-carbon. This duality allows for both catalyzed and uncatalyzed transformations, which have been the subject of mechanistic investigation.
While many reactions with this compound employ a catalyst or base, the compound can participate in uncatalyzed processes, showcasing its intrinsic reactivity. An example is the three-component reaction between an isocyanide, an aliphatic amine, and elemental sulfur to produce thioureas. In this context, this compound exhibits remarkable reactivity, with reactions often reaching completion in under 30 minutes at ambient temperatures without the need for a catalyst. acs.org The proposed mechanism involves the activation of sulfur by the amine to form a zwitterionic intermediate that readily reacts with the isocyanide. acs.org
Detailed kinetic investigations specifically for the uncatalyzed reactions of this compound are not extensively documented in the literature. However, the general mechanisms of isocyanate reactions with nucleophiles, such as alcohols, provide a foundational understanding. These reactions are often studied under pseudo-first-order conditions and are known to be sensitive to solvent effects and reactant association. mdpi.com For instance, the reaction between phenyl isocyanate and alcohols is understood to proceed through a mechanism where the alcohol functions as both a reactant and a catalyst, leading to complex rate laws. mdpi.comacs.orgrsc.org It is plausible that similar mechanistic principles, including self-catalysis or autocatalysis by the product, apply to the uncatalyzed reactions of this compound, although specific rate constants and activation parameters remain an area for further investigation.
The reactivity of this compound is significantly enhanced and directed by catalysts, enabling a broader scope of transformations. Various metal and organocatalysts have been employed to promote its reactions, including cycloadditions and multicomponent reactions.
Kinetic data specifically for catalyzed reactions of this compound are sparse. However, studies on the closely related ethyl isocyanate provide insight into the magnitude of catalytic effects. For example, the reaction of ethyl isocyanate with 1-butanethiol (B90362) is catalyzed by tertiary amines like triethylamine (B128534). The catalytic coefficient for triethylamine in this reaction highlights its role in accelerating the addition of the thiol to the isocyanate group. nih.gov
Table 1: Kinetic Data for the Triethylamine-Catalyzed Reaction of Ethyl Isocyanate with 1-Butanethiol in Toluene at 30°C
| Triethylamine Concentration (mol/L) | Rate Constant (L·mol⁻¹·min⁻¹) |
| 0.050 | 0.0422 |
| 0.025 | 0.0219 |
| Data sourced from a study on the kinetics of tertiary-amine-catalyzed reactions of organic isocyanates with thiols. nih.gov |
This data illustrates a clear dependence of the reaction rate on the catalyst concentration, a principle that underpins the use of catalysts in reactions involving this compound.
The choice of catalyst is crucial as it can selectively activate different functionalities within this compound and its reaction partners, thereby steering the reaction toward a specific product.
Copper(I) Catalysis: Copper(I) salts, often in combination with ligands like 1,10-phenanthroline, are effective in catalyzing tandem reactions. In the reaction between this compound and isatins, a Cu(I) catalyst facilitates a formal [3+2] cycloaddition to form a spirooxindole oxazoline (B21484) intermediate. nih.gov This intermediate then undergoes a subsequent inverse 1,3-dipolar ring-opening and olefination at elevated temperatures to yield 3-ylideneoxindoles. nih.gov The catalyst is believed to form a copper-isocyanide complex, which then engages in the cycloaddition step. nih.gov
Silver(I) Catalysis: Silver salts, such as silver acetate (B1210297) (AgOAc), are used to promote different modes of cycloaddition. In the reaction of this compound with N-aryl/alkyl-alkenoylacetamides, AgOAc catalyzes a stepwise [3+2] cycloaddition to generate a pyrroline (B1223166) intermediate, which subsequently undergoes an intramolecular aza-Michael addition to form 7-aza-tetrahydroindoles. acs.org
Palladium Catalysis: Palladium catalysts have been utilized in [4+1] cycloaddition reactions, for instance, between prop-2-yn-1-ones and this compound to produce 2-amino-4-cyanofurans. nih.gov
Organocatalysis: Chiral bifunctional organocatalysts, such as those derived from cupreine, have been successfully employed in the metal-free, dearomative formal [3+2] cycloaddition of 2-nitrobenzofurans with α-aryl-α-isocyanoacetate esters. researchgate.net These catalysts, possessing both a Lewis basic amine site and a hydrogen-bond-donating group (e.g., a phenol), can act synergistically to activate both the isocyanoacetate and the reaction partner, enabling high diastereo- and enantioselectivity. researchgate.net
Cycloaddition Reactions Involving this compound
Cycloaddition reactions are a cornerstone of the synthetic utility of this compound. By engaging its unique electronic structure, it can serve as a building block for a variety of five-membered heterocyclic rings.
In [3+2] cycloaddition reactions, this compound typically acts as a C2 synthon. The reaction is initiated by the deprotonation of the α-carbon, which then acts as a nucleophile, attacking an electron-deficient π-system. The resulting intermediate undergoes an intramolecular cyclization via the nucleophilic addition of an internal anion to the electrophilic isocyanide carbon.
This strategy has been applied to the synthesis of various heterocyclic systems. For example, silver-catalyzed [3+2] cycloadditions with alkynyl ketones lead to the formation of highly substituted pyrroles. bohrium.com Similarly, a base-catalyzed stepwise [3+2] cycloaddition with N-aryl/alkyl-alkenoylacetamides furnishes 7-aza-tetrahydroindoles. acs.org In the absence of metal catalysts, bifunctional organocatalysts can promote the formal [3+2] cycloaddition with partners like 2-nitrobenzofurans, yielding complex tricyclic dihydro-1H-benzofuro[2,3-c]pyrrole frameworks with excellent stereocontrol. researchgate.netresearchgate.net
Table 2: Examples of [3+2] Cycloaddition Reactions with this compound
| Reaction Partner | Catalyst/Base | Product | Reference |
| N-aryl/alkyl-alkenoylacetamides | AgOAc / DBU | 7-Aza-tetrahydroindoles | acs.org |
| 2-Nitrobenzofurans | Cupreine-ether organocatalyst | Tricyclic benzofuro[2,3-c]pyrroles | researchgate.netresearchgate.net |
| Alkynyl ketones | Silver catalyst | Polysubstituted pyrroles | bohrium.com |
| 3-Methyl-4-nitro-5-alkenylisoxazoles | Base (e.g., K₂CO₃) | 2,3-Dihydropyrroles (stepwise) | acs.org |
This compound can function as a formal 1,3-dipole equivalent in cycloaddition reactions. This reactivity allows for the construction of five-membered heterocycles through reactions with various dipolarophiles. The process typically involves the formation of an intermediate that possesses the characteristics of a 1,3-dipole, which then undergoes the cycloaddition.
A notable example is the Cu(I)-catalyzed reaction with isatins, which proceeds through a tandem 1,3-dipolar cycloaddition, followed by an inverse 1,3-dipolar ring-opening and olefination sequence to produce 3-ylideneoxindoles. acs.orgnih.govnih.gov In another application, a base-induced cycloaddition of this compound to 3-chloro-2-(methylthio)quinoxalines provides a highly regio- and chemoselective route to substituted imidazo[1,5-a]quinoxaline-3-carboxylates. Furthermore, this compound participates in three-component reactions with arylglyoxals and sodium azide (B81097), where a Knoevenagel condensation is followed by a [3+2] 1,3-dipolar cycloaddition of the in situ generated vinyl azide, ultimately yielding 4,5-disubstituted 1,2,3-triazoles after elimination of HCN.
Multicomponent Reactions (MCRs) and this compound
Multicomponent reactions, in which three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all starting materials, are powerful tools for building molecular complexity efficiently. This compound is a prominent substrate in many of the most important MCRs.
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, typically involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide. beilstein-journals.orgwikipedia.org The generally accepted mechanism begins with the condensation of the amine and the carbonyl compound to form an imine. wikipedia.org Protonation of the imine by the carboxylic acid generates a reactive iminium ion. The isocyanide, acting as a nucleophile, adds to the iminium ion to form a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion to yield an α-adduct (an O-acyl-α-aminoimidate). The reaction is driven to completion by the irreversible Mumm rearrangement of this adduct, where the acyl group migrates from the oxygen to the nitrogen atom, furnishing the stable α-acylamino amide product. beilstein-journals.orgwikipedia.org
This compound serves as the isocyanide component in Ugi reactions to introduce a glycine (B1666218) ester moiety into the final product. For example, Ugi reactions have been successfully performed using this compound in various solvent systems, including aqueous vesicle systems with surfactants like didodecyldimethylammonium (B1216837) bromide (DDAB), which can enhance reaction yields. ethz.ch Variations of the Ugi reaction exist, such as the Ugi five-center, three-component reaction (U-5C-3CR), where a bifunctional component like an α-amino acid is used, replacing the separate amine and carboxylic acid components. mdpi.com
Table 1: Examples of Ugi Reaction Products with this compound
| Carbonyl Component | Amine Component | Carboxylic Acid Component | Isocyanide Component | Product | Yield (%) | Reference |
| Isovaleraldehyde | p-Methoxybenzylamine | 3-Phenylpropionic acid | This compound | N-(1-(4-methoxybenzylamino)-3-methyl-1-oxobutan-2-yl)-3-phenylpropanamide derivative | 81% (in DDAB) | ethz.ch |
| D-Ribose | D/L-α-Amino Acids | (Internal) | This compound | Seven-membered lactone | Not specified | mdpi.com |
The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR that combines an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction mechanism is believed to be dependent on the solvent polarity. In nonpolar, aprotic solvents, a concerted, non-ionic pathway is proposed, where a hydrogen-bonded complex of the carbonyl and carboxylic acid reacts with the isocyanide through a cyclic transition state. beilstein-journals.orgrsc.org In polar solvents, an ionic mechanism may operate, involving the protonation of the carbonyl, nucleophilic attack by the isocyanide to form a nitrilium ion, and subsequent trapping by the carboxylate. wikipedia.org In both pathways, the initial adduct undergoes an O→N acyl transfer (Mumm rearrangement) to yield the final product. wikipedia.org
When this compound is used as the isocyanide component, it allows for the synthesis of α-acyloxy-N-(1-ethoxy-1-oxoethan-2-yl) amides. This reaction has been integrated into tandem sequences, such as a Passerini-Aldol condensation sequence, to produce complex heterocyclic structures like isocoumarins. nih.gov In one such process, 2-formylbenzoic acid, an arylglyoxal, and this compound react in a domino fashion to generate isocoumarin (B1212949) derivatives. nih.gov
Table 2: Passerini Reaction of this compound
| Carbonyl Component | Carboxylic Acid Component | Isocyanide Component | Key Transformation | Product Class | Reference |
| Arylglyoxals | 2-Formylbenzoic Acid | This compound | Passerini / Aldol (B89426) Condensation | Isocoumarins | nih.gov |
| Aldehyde | Boric Acid | Mthis compound | α-addition | α-Hydroxyamide | rsc.org |
Beyond the classic Ugi and Passerini reactions, this compound participates in other novel three-component transformations. One such example is the silver-catalyzed reaction between this compound, an amine, and a 3-formylchromone. rsc.org This process is initiated by an unconventional aza-Michael addition of the amine to the chromone (B188151) system, rather than the expected condensation with the aldehyde. This is followed by the addition of the isocyanoacetate and subsequent cyclization to afford highly substituted pyrroles. rsc.org
In another distinct three-component reaction, this compound reacts with 3-arylidene-3H-indolium salts and amines. The reaction proceeds through the formation of an aryl(indol-3-yl)acetimidamide intermediate, which, in the specific case of this compound, undergoes a subsequent intramolecular cyclization to yield 3,5-dihydro-4H-imidazol-4-one derivatives. nih.gov
Table 3: Examples of Other Three-Component Reactions
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |
| This compound | Amines | 3-Formylchromones | Silver (Ag) catalyst | Polysubstituted Pyrroles | rsc.org |
| This compound | Amines | 3-Arylidene-3H-indolium salts | Not specified | 3,5-Dihydro-4H-imidazol-4-ones | nih.gov |
Other Significant Transformations
This compound can undergo aldol-type reactions with ketones, serving as a pronucleophile. nih.gov These reactions are often catalyzed by metal complexes and a base. The reaction typically proceeds via the deprotonation of the this compound at the α-carbon, followed by the nucleophilic addition of the resulting carbanion to the ketone's carbonyl carbon. The key step is the subsequent intramolecular cyclization of the resulting alkoxide intermediate, where the oxygen attacks the electron-deficient isocyano carbon to form a five-membered oxazoline ring. nih.govnih.gov
This transformation is particularly valuable as it can be rendered highly stereoselective. For instance, using a binary catalyst system composed of a quinine-derived aminophosphine (B1255530) and silver oxide, the asymmetric aldol addition/cyclization of this compound with unactivated prochiral ketones has been achieved. nih.gov This method produces functionalized oxazolines with a fully substituted stereocenter with good diastereoselectivities and excellent enantioselectivities. These oxazoline products are useful intermediates, as they can be hydrolyzed under mild conditions to yield β-hydroxy-α-amino acids. nih.govacs.org
Table 4: Catalytic Asymmetric Aldol Reaction of this compound with Ketones
| Ketone Substrate | Isocyanoacetate | Catalyst System | Product | Diastereomeric Ratio (trans:cis) | Enantiomeric Ratio (e.r.) | Reference |
| Acetophenone | This compound | Quinine-derived aminophosphine / Ag₂O | trans-4-(ethoxycarbonyl)-5-methyl-5-phenyloxazoline | 90:10 | 93:7 | nih.gov |
| 2-Acetylnaphthalene | This compound | Quinine-derived aminophosphine / Ag₂O | trans-4-(ethoxycarbonyl)-5-methyl-5-(naphthalen-2-yl)oxazoline | 94:6 | 94:6 | nih.gov |
A sophisticated and powerful transformation involving this compound is the organocatalyzed tandem reaction with 1,4-dien-3-ones. nih.gov This one-pot synthesis, often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the stereoselective formation of complex pyrrolizidine (B1209537) structures. nih.govscispace.com
The proposed mechanism for this cascade reaction is initiated by a Michael addition of the this compound anion to one of the activated double bonds of the dienone. This is followed by a second, intramolecular Michael addition, where the newly formed enolate attacks the other conjugated system, leading to the formation of a five-membered ring (cyclization). The sequence is completed by an intramolecular 1,3-acyl migration, which constructs the final pyrrolizidine core. nih.govresearchgate.net This atom-economic process can generate up to four adjacent stereocenters with a high degree of control in a single operation. nih.govscispace.com
Reactions with Aldonic Acid Lactones
The reaction of this compound with protected aldonic acid lactones presents a versatile route to sugar-derived amino acids and heterocyclic compounds. The nature of the product is highly dependent on the base employed in the reaction. Generally, in an aprotic medium, the reaction can yield either α-(formylamino)acrylic ester derivatives or acyclic sugar oxazole (B20620) derivatives. researchgate.net This divergence is primarily dictated by the choice of base, which influences whether subsequent elimination reactions occur.
When a strong, non-nucleophilic base like potassium hydride (KH) is used, the reaction with a protected lactone such as 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone leads to the formation of (E)- and (Z)-ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5:7,8-di-O-isopropylidene-D-manno-oct-2-enonate. oup.com In contrast, employing a milder, non-hindered organic base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) with the same lactone results in the formation of an oxazole derivative, specifically ethyl 5-[(1S)-1,2:4,5-di-O-isopropylidene-D-arabinitol-1-yl]oxazole-4-carboxylate. oup.com
The reaction mechanism is believed to involve the initial α-metallation of this compound by the base. This is followed by nucleophilic attack of the resulting anion on the lactone's carbonyl group. The subsequent reaction pathway is then determined by the base's ability to promote or suppress elimination reactions. researchgate.netoup.com
These reactions have been explored with various protected sugar lactones, and the outcomes are summarized in the table below. oup.com
| Lactone Reactant | Base | Major Product(s) |
| 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | KH | (E)- and (Z)-ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5:7,8-di-O-isopropylidene-D-manno-oct-2-enonate |
| 2,3:5,6-Di-O-isopropylidene-D-mannono-1,4-lactone | DBN | Ethyl 5-[(1S)-1,2:4,5-di-O-isopropylidene-D-arabinitol-1-yl]oxazole-4-carboxylate |
| 2,3:5,6-Di-O-isopropylidene-D-allono-1,4-lactone | KH | (E)- and (Z)-ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5:7,8-di-O-isopropylidene-D-allooct-2-enonate |
| 2,3:5,6-Di-O-isopropylidene-D-allono-1,4-lactone | DBN | Ethyl 5-[(1S)-1,2:4,5-di-O-isopropylidene-D-ribitol-1-yl]oxazole-4-carboxylate |
| 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone | KH | Corresponding oxazole derivative |
| 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone | DBN | Elimination product (unsaturated lactone) |
| 2,3-O-Isopropylidene-4-O-methyl-L-rhamnono-1,5-lactone | KH | Both oxazole and oct-2-enonate derivatives (low yield) |
| 2,3-O-Isopropylidene-4-O-methyl-L-rhamnono-1,5-lactone | DBN | Oxazole derivative (low yield) |
Functionalization via SEAr Reactions
While this compound itself is not an aromatic compound, it serves as a crucial building block for the synthesis of heterocyclic aromatic systems which can subsequently undergo electrophilic aromatic substitution (SEAr) reactions. A notable example is the functionalization of the pyrrolo[1,2-c]pyrimidine (B3350400) scaffold, which can be efficiently synthesized in a telescoped continuous flow process involving the in-situ generation of this compound. researchgate.netoup.com
The resulting ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is an electron-rich heteroaromatic system amenable to electrophilic substitution. Studies on its halogenation have revealed interesting reactivity, including a "halogen dance" phenomenon, which involves the migration of a halogen atom upon further electrophilic attack. researchgate.netamanote.comrsc.org
The direct halogenation of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate with various halogenating agents demonstrates the susceptibility of this scaffold to SEAr. The reaction conditions and outcomes are detailed in the table below. researchgate.net
| Reagent | Solvent | Temperature | Product |
| N-Chlorosuccinimide (NCS) | Chloroform | Ambient | Ethyl 7-chloropyrrolo[1,2-c]pyrimidine-3-carboxylate |
| N-Bromosuccinimide (NBS) | Chloroform | Ambient | Ethyl 7-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate |
| N-Iodosuccinimide (NIS) | Chloroform | Ambient | Ethyl 7-iodopyrrolo[1,2-c]pyrimidine-3-carboxylate |
Further studies have shown that the introduction of a second electrophile can be complex. For instance, attempting to introduce a second halogen substituent does not always lead to the predicted di-substituted product, highlighting the nuanced reactivity of this heterocyclic system. amanote.com The preparation of di-halogenated structures was found to be achievable when the halogenation is conducted under neutral conditions. amanote.com
Oxidative Dearomatization Processes
This compound is a key reactant in synthetic pathways that involve the oxidative dearomatization of an intermediate species. A significant application of this process is the synthesis of substituted pyrrolones from α-cyano-α,β-unsaturated ketones. researchgate.netresearchgate.net
This reaction proceeds through a [4+1] cycloaddition of this compound with the α-cyano-α,β-unsaturated ketone, which, in the absence of a base and under ambient conditions, initially forms a tetra-substituted 2-aminofuran derivative. researchgate.net This furan (B31954) intermediate can then undergo oxidative dearomatization in the presence of molecular oxygen to yield the corresponding γ-lactam or pyrrolone derivative. researchgate.netresearchgate.net
The proposed mechanism for this transformation is as follows:
[4+1] Cycloaddition: this compound reacts with the α-cyano-α,β-unsaturated ketone to form a 2-aminofuran intermediate. This step can proceed without a catalyst. researchgate.net
Oxidative Dearomatization: In the presence of oxygen, the 2-aminofuran undergoes an oxidative process. While the detailed mechanism of the oxygen-mediated step is complex, it leads to the dearomatization of the furan ring.
Rearrangement and Ring Contraction: The dearomatized intermediate rearranges to form the more stable five-membered pyrrolone ring system.
Researchers found that when the initial reaction is performed in the presence of quinine (B1679958) and under an oxygen atmosphere, the pyrrolone is formed directly, albeit in a mixture with the furan intermediate. researchgate.net However, performing the reaction without any base in methanol (B129727) exclusively yields the furan, which can then be subjected to oxidative conditions to afford the pyrrolone. researchgate.net This two-step approach allows for a more controlled synthesis.
This strategy has also been applied in tandem with other reactions, such as the base-mediated aerobic oxidation of C-H bonds adjacent to secondary amines to form imine intermediates, which then participate in a tandem aerobic oxidative [4+1] carbocyclization with this compound to form α-aminocyclopentenones. acs.org
Reactions with Organic Tin(II) Compounds
Information regarding the direct reaction of this compound with organic tin(II) compounds is not available in the reviewed literature. Published research has focused on the reactions of organic tin(II) compounds with ethyl isocyanate, which leads to the formation of triethyl isocyanurate or a mixture of the isocyanurate and 6-ethylimino-1,3,5-triethylhexahydro-1,3,5-triazine-2,4-dione. oup.com The reactivity of the Sn-OC bond in these tin(II) compounds towards the N=C=O group of the isocyanate has been investigated, but analogous studies with the isocyano (-NC) group of this compound have not been reported. oup.com
Advanced Applications in Synthetic Chemistry
Synthesis of Heterocyclic Compounds
The dual electrophilic and nucleophilic nature of the isocyanide carbon, combined with the nucleophilicity of the adjacent carbanion (formed upon deprotonation), makes ethyl isocyanoacetate an ideal substrate for cyclization reactions. It is widely employed in the synthesis of five-membered heterocycles through formal [3+2] cycloaddition pathways. chim.it
This compound is a cornerstone in the synthesis of a diverse range of nitrogen-containing heterocycles, including pyrroles, imidazoles, and triazoles. chemicalbook.comsigmaaldrich.com These reactions often proceed by the nucleophilic addition of the isocyanoacetate enolate to an electrophile, followed by an intramolecular cyclization onto the electrophilic isocyanide carbon.
Key examples of its application include:
Pyrroles and Pyrrolines: The reaction of this compound with activated alkenes, such as those conjugated with electron-withdrawing groups, leads to the formation of pyrroline (B1223166) derivatives. chim.it For instance, it can undergo a 1,3-dipolar cycloaddition with certain nitroalkenes to yield functionalized pyrroles. rsc.org
Imidazoles and Imidazolines: Condensation with imines results in the formation of imidazoline (B1206853) rings. chim.it This reaction is foundational for creating substituted imidazoles, which are core structures in many biologically active molecules.
1,2,4-Triazoles: A telescoped continuous flow process has been developed where this compound, generated in situ, reacts with other components to form 1,2,4-triazole (B32235) scaffolds, highlighting its utility in modern, efficient synthetic methodologies. rsc.org
Imidazo[1,5-a]quinoxalines: In a highly regioselective and chemoselective process, this compound undergoes a base-induced cycloaddition with substituted 3-chloro-2-(methylthio)quinoxalines to produce substituted imidazo[1,5-a]quinoxaline-3-carboxylates. researchgate.net
| Heterocycle Type | Co-reactant(s) | General Reaction Type |
| Pyrrolines | Activated Alkenes | Formal [3+2] Cycloaddition |
| Imidazolines | Imines | Formal [3+2] Cycloaddition |
| Imidazoles | N-(Arylidene)alkylamines, TosMIC | van Leusen Reaction |
| 1,2,4-Triazoles | N-formylglycine, Triphosgene (B27547) | Telescoped Flow Synthesis |
| Imidazo[1,5-a]quinoxalines | Substituted Quinoxalines | Dipolar Cycloaddition |
| Benzodiazepines | Various Precursors | Cyclization |
The synthesis of oxygen-containing heterocycles, particularly oxazoles and their precursors, oxazolines, is one of the most significant applications of this compound.
The reaction with carbonyl compounds like aldehydes and ketones can be controlled to produce either oxazolines or, through a subsequent oxidation step, fully aromatic oxazoles. rsc.org The initial step is typically an aldol-type addition of the isocyanoacetate enolate to the carbonyl group, followed by an intramolecular attack of the resulting alkoxide onto the isocyanide carbon. chim.it
Oxazoline (B21484) Synthesis: The first synthesis of 2-oxazolines from this compound and carbonyl compounds was reported in 1970. chim.it Since then, significant advancements have been made in developing enantioselective versions of this reaction. Catalytic systems employing gold or silver complexes with chiral ligands have achieved high stereoselectivity. chim.it For example, a gold(I) complex catalyzed the reaction between this compound and various aldehydes to produce trans-substituted oxazolines with high enantiomeric excess. chim.it
Oxazole (B20620) Synthesis: While oxazolines are common products, direct synthesis of oxazoles is also possible. A tandem reaction using a copper(I) bromide catalyst and molecular oxygen as an oxidant facilitates the condensation of this compound with aldehydes to directly yield 4,5-difunctionalized oxazoles. rsc.orgrsc.org This method avoids the isolation of the oxazoline intermediate and proceeds via a catalytic cycloaddition followed by an oxidative dehydroaromatization mechanism. rsc.org
| Aldehyde | Catalyst/Base | Product | Yield |
| Benzaldehyde | CuBr / DABCO | Ethyl 5-phenyloxazole-4-carboxylate | 63% |
| 2-Methylbenzaldehyde | CuBr / DABCO | Ethyl 5-(o-tolyl)oxazole-4-carboxylate | 46% |
| 3-Tolualdehyde | CuBr / DABCO | Ethyl 5-(m-tolyl)oxazole-4-carboxylate | 55% |
| 4-Fluorobenzaldehyde | CuBr / DABCO | Ethyl 5-(4-fluorophenyl)oxazole-4-carboxylate | 78% |
| 2-Chlorobenzaldehyde | CuBr / DABCO | Ethyl 5-(2-chlorophenyl)oxazole-4-carboxylate | 61% |
Data sourced from a copper(I)-catalyzed tandem synthesis protocol. rsc.org
Synthesis of Chiral α-Amino Acid Derivatives
This compound serves as a glycine (B1666218) equivalent, providing a versatile platform for the synthesis of non-proteinogenic α-amino acids, which are valuable components in peptidomimetics and drug design. thieme-connect.com
The introduction of two substituents at the α-carbon of an amino acid imposes significant conformational constraints, which can enhance the biological activity and metabolic stability of peptides. This compound is a key reagent for creating such quaternary α-centers. nih.gov
The synthesis involves the deprotonation of this compound to form an enolate, which is then reacted with various carbon electrophiles. thieme-connect.com This approach has been used to construct a wide variety of unusual, sterically hindered amino acid derivatives, including those containing cyclophane, benzocyclobutene, and pyrene (B120774) moieties. thieme-connect.combeilstein-archives.org The general strategy involves the phase-transfer catalyzed dialkylation of this compound, followed by hydrolysis of the isocyanide and ester groups to yield the desired constrained amino acid. thieme-connect.com
A notable application is the reaction of α-aryl-isocyanoacetates with o-quinone diimides, catalyzed by silver oxide. nih.gov This reaction proceeds via a conjugate addition to afford α,α-diaryl-isocyanoacetate esters in excellent yields. Subsequent hydrolysis of the isocyano group provides access to α,α-diaryl-α-amino acids, which are known to induce extended geometries in peptide structures. nih.gov
| Amino Acid Type | Key Reagents | Synthetic Strategy |
| Cyclophane-based | This compound, Dihaloalkanes | Phase-transfer catalysis, Dialkylation |
| Pyrene-containing | This compound, Tetrabromomethylnaphthalene | Intramolecular Alkylation |
| α,α-Diaryl | α-Aryl-isocyanoacetates, o-Quinone diimides | Silver-catalyzed Conjugate Addition |
To introduce chirality into synthetic peptides, optically active amino acid precursors are required. Optically active isocyanoacetates can be readily prepared from natural amino acids. beilstein-journals.org This process allows the chirality inherent in the natural amino acid pool to be transferred to the versatile isocyanoacetate building block. The resulting chiral isocyanoacetates can then be utilized in multicomponent reactions, such as the Ugi reaction, to synthesize complex, stereodefined peptide-like structures. beilstein-journals.org This strategy is highly efficient for creating libraries of chiral molecules for drug discovery.
Advanced Drug Discovery and Medicinal Chemistry Applications
The utility of this compound in constructing diverse heterocyclic and amino acid scaffolds makes it a valuable tool in medicinal chemistry and drug discovery. connectchemicals.comacs.org Many of the structures synthesized using this reagent form the core of biologically active compounds.
API Synthesis: this compound is a documented raw material or key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). These include Plinabulin (an anti-cancer agent), Imrecoxib (a selective COX-2 inhibitor for osteoarthritis), and developmental inhibitors of the Hepatitis C virus. connectchemicals.com
Antiviral Agents: Isocyanide chemistry, utilizing building blocks like this compound, has been employed to generate libraries of nitrogen-containing heterocycles for biological screening. wits.ac.za One study focused on the synthesis of novel oxazole and imidazole (B134444) derivatives as potential inhibitors of HIV-1 replication, demonstrating the compound's role in the early stages of drug discovery. wits.ac.za
Medicinally Relevant Scaffolds: Its ability to participate in telescoped flow syntheses has been leveraged to produce pyrrolo[1,2-c]pyrimidines, which are recognized as medicinally relevant architectures. rsc.org
Enzyme Inhibition: The isocyano group itself can act as a pharmacophore, often by coordinating to metal ions in enzyme active sites. acs.org Ethyl isocyanide has been shown to inhibit the molybdenum-containing enzyme xanthine (B1682287) oxidase. While this compound is primarily used as a synthetic intermediate, the isocyanide-containing products derived from it may retain this metal-binding capability, offering a pathway to novel enzyme inhibitors. acs.org
Designing Molecular Scaffolds
The intrinsic reactivity of this compound makes it an ideal reagent for designing and synthesizing a variety of heterocyclic molecular scaffolds, which form the core structures of many biologically active compounds. Its utility is most prominently displayed in isocyanide-based MCRs such as the Ugi and Passerini reactions.
In the Ugi four-component reaction (Ugi-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to produce α-acylamino amides. mdpi.com When this compound is employed as the isocyanide component, it introduces an ester group that can be further manipulated, allowing for post-condensation modifications to create complex polycyclic systems. mdpi.com For instance, a one-pot Ugi-azide reaction using this compound, followed by an intramolecular Heck reaction, has been developed to synthesize tetrazolyl-1,2,3,4-tetrahydroisoquinoline scaffolds. beilstein-journals.orgbeilstein-archives.org In this process, the Ugi-azide reaction initially forms ring-fused tetrazolo[1,5-a]pyrazin-6(5H)-one adducts, which then undergo palladium-catalyzed cyclization to yield the final tetracyclic structures. beilstein-journals.orgbeilstein-archives.org
Similarly, the Barton-Zard reaction, a condensation reaction between a nitroalkene and an isocyanoacetate, provides a direct route to pyrrole (B145914) derivatives. A green and efficient method has been developed for the synthesis of the chromeno[3,4-c]pyrrole core by reacting 3-nitro-2H-chromenes with this compound. mdpi.com This approach highlights the reagent's role in constructing fused heterocyclic systems with potential biological relevance. mdpi.com The development of flow synthesis techniques for this compound has further enabled its telescoped, in-situ use for creating important heterocyclic building blocks like 1,2,4-triazoles and pyrrolo[1,2-c]pyrimidines, demonstrating the efficiency and scalability of these synthetic routes. worktribe.comresearchgate.net
| Reaction Type | Key Reagents | Resulting Scaffold |
| Ugi-azide / Heck Reaction | 2-bromobenzaldehyde, allylamine, azidotrimethylsilane | Tetrazolo-pyrazino[2,1-a]isoquinolin-6(5H)-ones beilstein-journals.orgbeilstein-archives.org |
| Barton-Zard Reaction | 3-Nitro-2H-chromenes | Chromeno[3,4-c]pyrrole mdpi.com |
| Ugi-Joullié Reaction | Cyclic imines, trifluoroacetic acid | Substituted proline and homoproline derivatives researchgate.net |
| Cycloaddition | Diarylimidoyl chlorides | 1,5-Diaryl-1H-imidazole nih.govresearchgate.net |
| Knoevenagel Condensation | Aldehydes | Cyanoacrylates jmcs.org.mx |
Development of Novel Pharmaceutical Compounds
The molecular scaffolds synthesized using this compound serve as foundational structures for the development of novel pharmaceutical compounds. The structural diversity generated through MCRs allows for the creation of large libraries of drug-like molecules for high-throughput screening. acs.org The Passerini reaction, which combines an isocyanide, an aldehyde or ketone, and a carboxylic acid, produces α-acyloxy carboxamides. wikipedia.org These products have been investigated for various medicinal applications, and while the ester group can be a point of metabolic instability, research has shown that its stability can be controlled to produce "hard drugs" suitable for pharmaceutical development. nih.gov
This compound is instrumental in synthesizing peptidomimetics, compounds that mimic the structure and function of peptides but with improved stability and bioavailability. The Ugi reaction, for example, can produce peptide-like structures with up to four points of diversity. mdpi.combeilstein-journals.org This has been exploited to create oligopeptide analogues and complex glycopeptide structures by reacting α-amino acids and carbohydrates with this compound. mdpi.com These scaffolds are valuable for designing ligands that can modulate protein-protein interactions. nih.gov
The synthesis of fused heterocyclic systems, such as the pyrido-fused 7-deazapurine ribonucleosides, demonstrates the advanced application of this compound in creating novel nucleoside analogues with potential therapeutic properties. researchgate.net Furthermore, its use in the Knoevenagel condensation with various aldehydes leads to arylidene cyanoacetamide derivatives, which are versatile intermediates for synthesizing a wide range of bioactive compounds.
| Compound Class | Synthetic Route | Potential Therapeutic Area |
| α-Acyloxy carboxamides | Passerini Reaction | General drug discovery, prodrugs wikipedia.orgnih.gov |
| Peptidomimetics / Oligopeptide analogues | Ugi Reaction | General drug discovery mdpi.comnih.govrsc.org |
| 1,5-Diaryl-1H-imidazoles | Cycloaddition | Antiviral (HIV) nih.gov |
| Pyrido-fused 7-deazapurine ribonucleosides | Multistep heterocyclization | Antiviral, Cytotoxic researchgate.net |
| Thieno[2,3-c]pyridines | Gewald Reaction / Amide coupling | Anticancer mdpi.com |
| Imidazobenzodiazepines | Imidazole ring formation | Anxiolytic, Anticonvulsant nih.gov |
Anticonvulsant, Antiviral, and Anticancer Medications
The versatility of this compound is further underscored by its application in the targeted synthesis of specific classes of therapeutic agents.
Anticonvulsant Medications: this compound is a key reagent in the synthesis of compounds with anticonvulsant properties. An improved synthetic route for anxiolytic and anticonvulsant GABAA receptor subtype-selective ligands involves the use of this compound to construct the imidazole ring of an imidazobenzodiazepine (IBZ) core structure. nih.gov In this multi-step synthesis, the imidazole ring is formed by treating a 1,4-benzodiazepine (B1214927) precursor with potassium t-butoxide and diethyl chlorophosphate, followed by the addition of this compound. nih.gov Other research efforts have focused on synthesizing pyrimidine (B1678525) derivatives, which are known to possess anticonvulsant activity. The modified Biginelli condensation, using reagents like ethyl cyanoacetate (B8463686) (a closely related precursor), anisaldehyde, and thiourea (B124793), yields cyanopyrimidinone structures that serve as a basis for novel anticonvulsant agents. tandfonline.commedipol.edu.tr These studies often aim to develop hybrid drugs that combine multiple pharmacophores to enhance activity against conditions like epilepsy. collectionscanada.gc.ca
Antiviral Medications: In the field of antiviral drug discovery, this compound has been used to create inhibitors of viral enzymes. For example, it is a crucial component in the synthesis of novel 1,5-diaryl-1H-imidazole-4-carboxylic acids and carbohydrazides designed as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. nih.gov The synthesis proceeds via a cycloaddition reaction between this compound and diarylimidoyl chlorides to form the core imidazole ester intermediate. nih.govresearchgate.net Some of the resulting carbohydrazide (B1668358) derivatives exhibited moderate antiviral activity in cell-based assays. nih.gov Additionally, synthetic strategies for creating novel ribonucleosides, such as pyrido-fused 7-deazapurine ribonucleosides, utilize ethyl cyanoacetate in early steps to build the heterocyclic base, which is later attached to a ribose sugar. researchgate.net These nucleoside analogues are designed to interfere with viral replication and have been evaluated for activity against viruses like Hepatitis C. researchgate.net
Anticancer Medications: this compound is widely employed in the synthesis of compounds screened for anticancer activity. It serves as a precursor in the Gewald reaction to produce thieno[2,3-c]pyridine (B153571) derivatives, which have been evaluated as Hsp90 inhibitors. mdpi.com In one synthetic route, ethyl cyanoacetate is reacted with ethyl 4-oxo-piperidine-1-carboxylate and sulfur to form the initial thiophene (B33073) ring system, which is then further functionalized. mdpi.com Other studies describe the synthesis of fused pyrazole (B372694) derivatives, such as pyranopyrazoles, which can act as dual inhibitors of EGFR and VEGFR-2 kinases, important targets in cancer therapy. researchgate.net this compound has also been used in Knoevenagel condensations to produce cyanoacrylates that show anticancer activity against cell lines like A549 (lung), HT-29 (colon), and HepG2 (liver). jmcs.org.mx Furthermore, it is used to prepare 2-(4-aminophenyl) benzothiazole (B30560), benzoxazole, and benzimidazole (B57391) derivatives, which have shown promising antitumor effects against a panel of cancer cell lines. ekb.eg
| Therapeutic Class | Compound/Scaffold | Synthetic Reaction Involving this compound |
| Anticonvulsant | Imidazo[1,5-a] beilstein-journals.orgwikipedia.orgdiazepine | Imidazole ring formation nih.gov |
| Dihydro-pyrimidine-5-carbonitrile | Modified Biginelli condensation (with ethyl cyanoacetate) tandfonline.com | |
| Antiviral | 1,5-Diaryl-1H-imidazole | Cycloaddition with diarylimidoyl chlorides nih.gov |
| Pyrido-fused 7-deazapurine ribonucleosides | Heterocycle formation (with ethyl cyanoacetate) researchgate.net | |
| Anticancer | Thieno[2,3-c]pyridine | Gewald reaction (with ethyl cyanoacetate) mdpi.com |
| Cyanoacrylates | Knoevenagel condensation jmcs.org.mx | |
| Pyranopyrazole derivatives | Multicomponent reaction researchgate.net | |
| 2-(4-aminophenyl) benzothiazole derivatives | Methylene cyanoacrylate formation ekb.eg |
Theoretical and Computational Studies
Mechanistic Elucidation through Computational Chemistry
Computational chemistry is a powerful asset for mapping the pathways of chemical reactions. By calculating the energies of various species along a reaction coordinate, including short-lived transition states and intermediates, a detailed mechanistic picture can be constructed.
The analysis of transition states (TS) is fundamental to understanding reaction kinetics, as the energy of the highest transition state determines the reaction rate. For reactions involving ethyl isocyanoacetate, such as the formation of 1,2,4-triazoles, computational methods have been used to locate and characterize the transition states. researchgate.net In a studied reaction pathway, two key transition states, TS1 and TS2, were identified. Calculations revealed the relative energies of these states, showing that the barrier for the second step (TS2) was significantly lower than for the first (TS1), indicating that the first step is the rate-determining one in that specific mechanism. researchgate.net
Similarly, in reactions of related compounds, such as the adduct of ethyl (hydroxyimino)cyanoacetate (Oxyma), calculations of the Gibbs free energy of transition states have been crucial in determining that the reactions can proceed at room temperature. hw.ac.uk These analyses provide a quantitative basis for understanding why certain reaction pathways are favored over others. hw.ac.ukbeilstein-journals.org
Mapping the energetic landscape provides a comprehensive view of a chemical reaction, from reactants to products, including all intermediates and transition states. DFT calculations have been used to construct such energy profiles for reactions involving this compound. researchgate.net For example, the reaction to form a substituted 1,2,4-triazole (B32235) was shown to proceed through a multi-step mechanism involving an intermediate (INT). researchgate.net The relative energies, corrected for zero-point vibrational energy (ZPVE), provide a quantitative map of the reaction progress. researchgate.netbeilstein-journals.org
Structure-Activity Relationship Studies (SAR)
This compound is not typically the end-product in medicinal chemistry but serves as a critically important and versatile building block for the synthesis of diverse molecular scaffolds, which are then subjected to structure-activity relationship (SAR) studies. researchgate.net Its multifunctional nature allows for its use in various synthetic strategies, including multicomponent reactions, to rapidly generate libraries of compounds for biological screening. organic-chemistry.orgrsc.org
The utility of this compound in SAR is demonstrated in the synthesis of novel therapeutic agents. For example, it is a key reagent in the preparation of imidazoquinoxaline derivatives. researchgate.net In these studies, the core structure formed from the cycloaddition of this compound is systematically functionalized, and the resulting analogues are tested to elucidate the relationship between their chemical structure and anticancer potential. researchgate.net
Similarly, SAR analyses have been conducted on libraries of α-phenylacetamido amides generated via the Ugi multicomponent reaction using this compound as the isocyanide component. rsc.org These studies revealed that incorporating a bulky moiety derived from the isocyanide component could enhance the cytotoxic activity of the final compounds against cancer cell lines. rsc.org
Furthermore, this compound is employed in the synthesis of precursors for potent antimalarial agents like Tambjamines and prodiginines. nih.gov It is used to construct key pyrrole (B145914) intermediates, which are later elaborated into the final complex structures. The subsequent SAR studies on these complex molecules help in identifying the structural features essential for their antimalarial activity. nih.gov The compound is also used to generate various azole-based heterocycles, which are privileged structures in medicinal chemistry and are frequently the subjects of extensive SAR investigations. researchgate.net
In essence, the primary role of this compound in SAR is that of a foundational reagent, enabling the efficient construction of diverse molecular frameworks necessary for exploring the chemical space around a biological target.
Future Directions and Emerging Research in Ethyl Isocyanoacetate Chemistry
The field of organic synthesis is in a constant state of evolution, driven by the need for more efficient, selective, and sustainable methods. Ethyl isocyanoacetate, as a versatile C2 building block, is at the forefront of many of these advancements. Emerging research is focused on harnessing new technologies and synthetic strategies to unlock its full potential. The following sections detail the key areas of future development, from advanced reactor technology to the integration of artificial intelligence in reaction discovery.
Q & A
Q. What are the optimal handling and storage conditions for ethyl isocyanoacetate to ensure stability during experiments?
this compound is moisture- and light-sensitive, requiring storage under inert atmospheres (e.g., nitrogen or argon) at low temperatures (2–8°C). Avoid contact with water, alcohols, and bases, as these can trigger decomposition or hazardous reactions (e.g., exothermic polymerization). Use anhydrous solvents and rigorously dry glassware. Personal protective equipment (PPE) such as nitrile gloves, chemical-resistant aprons, and vapor-resistant goggles are mandatory. Engineering controls like fume hoods and closed-system reactors minimize inhalation risks .
Q. What are common synthetic routes to this compound in academic laboratories?
A widely used method involves the dehydration of -formylglycine using triphosgene (bis(trichloromethyl) carbonate) under anhydrous conditions. This reaction is typically performed in dichloromethane or tetrahydrofuran (THF) at 0–5°C to control exothermicity. The product is purified via distillation under reduced pressure (boiling point: ~80°C at 10 mmHg). Alternative routes include the Hofmann isonitrile synthesis, though yields are lower compared to triphosgene-mediated dehydration .
Q. How is this compound employed in the synthesis of α-amino acid derivatives?
this compound acts as a glycine equivalent in alkylation reactions under phase-transfer catalysis (PTC). For example, bis-alkylation with α,α'-dibromo-o-xylene derivatives in the presence of BEMP (a phosphazene base) yields macrocyclic α-amino acid esters without requiring high-dilution conditions. The reaction proceeds via nucleophilic attack of the isocyano group on the alkyl halide, followed by cyclization .
Q. What safety protocols are critical when working with this compound?
Key protocols include:
- Leak management : Use inert absorbents (e.g., vermiculite) to contain spills; avoid water-based cleanup.
- Ventilation : Ensure continuous airflow in workspaces to prevent vapor accumulation.
- Decontamination : Contaminated equipment should be rinsed with dry acetone before aqueous washing.
- Emergency response : Immediate eye irrigation with saline and dermal decontamination with polyethylene glycol (PEG) solutions are recommended .
Advanced Research Questions
Q. How does continuous flow chemistry improve the synthesis and utilization of this compound?
Flow reactors enable in situ generation and telescoped use of this compound, minimizing its handling. For instance, -formylglycine and triphosgene are reacted in a tubular reactor at 40°C with a residence time of 2–3 minutes, producing a steady stream of this compound. This stream is immediately reacted with hydrazines or amidines to synthesize 1,2,4-triazoles or pyrrolo[1,2-c]pyrimidines in a single integrated process. Flow systems enhance reproducibility and reduce decomposition risks compared to batch methods .
Q. What mechanistic insights explain the regioselectivity of this compound in heterocycle formation?
In the Barton-Zard reaction with β-fluoro-β-nitrostyrenes, this compound undergoes a [3+2] cycloaddition followed by aromatization. Density functional theory (DFT) studies reveal that fluorine’s electron-withdrawing effect stabilizes the transition state, favoring 4-fluoropyrrole formation (77% yield) over nitro-substituted byproducts. The isocyano group’s nucleophilicity directs attack at the nitrostyrene’s β-position, enabling precise control over regiochemistry .
Q. How can this compound be leveraged in multicomponent reactions (MCRs) for bioactive compound synthesis?
this compound participates in Ugi-type MCRs to assemble peptide-like scaffolds. For example, its reaction with aldehydes, amines, and carboxylic acids forms α-acyloxyamides, which cyclize to imidazolidinones under acidic conditions. The isocyano group’s dual reactivity (nucleophilic and electrophilic) allows cascade processes, such as the synthesis of fluorinated proline analogues from β-ketoacetals via [3+2] cycloaddition and intramolecular aza-Michael addition .
Q. What strategies mitigate challenges in synthesizing macrocyclic compounds using this compound?
Phosphazene bases (e.g., BEMP) enable efficient macrocyclization by deprotonating the isocyanoacetate intermediate, enhancing nucleophilicity without high-dilution conditions. For instance, coupling this compound with 1,2-bis(4-bromomethylphenyl)ethane under PTC yields cyclophane-based α-amino acid derivatives. Kinetic studies suggest that the bulky base minimizes oligomerization by sterically hindering intermolecular reactions .
Q. How does computational modeling guide the optimization of this compound-mediated reactions?
Molecular dynamics simulations predict solvent effects on reaction pathways. For fluoropyrrole synthesis, polar aprotic solvents (e.g., DMF) stabilize zwitterionic intermediates, accelerating cyclization. Computational tools also identify transition-state geometries, enabling the design of substrates with tailored electronic profiles (e.g., electron-deficient nitrostyrenes for enhanced regioselectivity) .
Q. What novel applications exist for this compound in synthesizing fluorinated bioactive molecules?
this compound reacts with polyfluoroalkyl β-ketoacetals to yield cis-/trans-CF-prolines, which are structural mimics of natural proline with enhanced metabolic stability. The reaction involves a stereoselective [3+2] cycloaddition, where the fluorinated substituent dictates ring puckering. These analogues are valuable in peptide drug design for modulating target binding and proteolytic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
